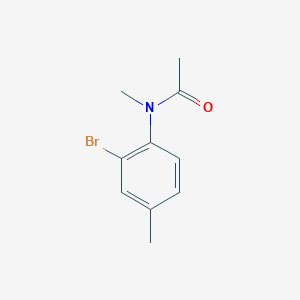
N-(2-Bromo-4-methylphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methylphenyl)-N-methylacetamide is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N-methylacetamide typically involves the bromination of N-acetyl-p-toluidine. The reaction is carried out by reacting N-acetyl-p-toluidine with bromine at a temperature between 0°C and 100°C. The intermediate product is then further reacted to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can lead to the formation of various substituted acetanilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
N-(2-Bromo-4-methylphenyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Iodo-4-methylphenyl)-N-methylacetamide: Similar structure but with an iodine atom instead of bromine.
N-(2-Bromo-4-methylphenyl)-2-(2-nitrophenoxy)acetamide: Contains an additional nitrophenoxy group.
N-(2-Bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains additional chlorophenyl and methoxyphenyl groups.
Uniqueness
N-(2-Bromo-4-methylphenyl)-N-methylacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87995-51-5 |
|---|---|
Formule moléculaire |
C10H12BrNO |
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-5-10(9(11)6-7)12(3)8(2)13/h4-6H,1-3H3 |
Clé InChI |
ZOIZCBNNFYHHGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
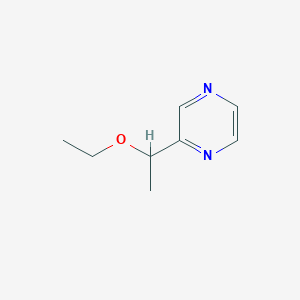
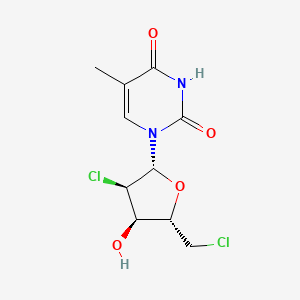
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
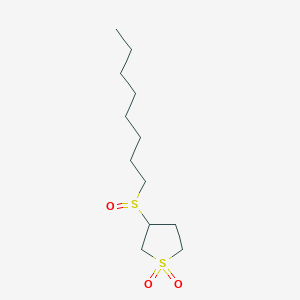

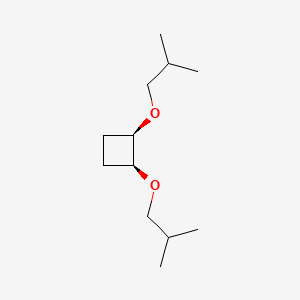
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
